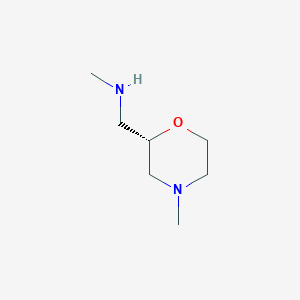![molecular formula C10H16O4S B13745765 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid CAS No. 46365-05-3](/img/structure/B13745765.png)
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is a bicyclic compound with a unique structure that includes a sulfonic acid group. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications. Its molecular formula is C10H16O4S, and it has a molecular weight of 232.297 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, often derived from readily available precursors such as camphor or its derivatives.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonate esters or amides.
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxo group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
7-Oxabicyclo[2.2.1]heptane: Lacks the oxo and sulfonic acid groups, making it less reactive.
Uniqueness
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is unique due to the presence of both the oxo and sulfonic acid groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
46365-05-3 |
|---|---|
Molekularformel |
C10H16O4S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
LKTRVKICUSKZGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)


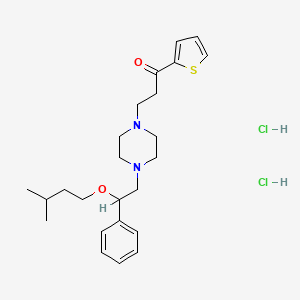
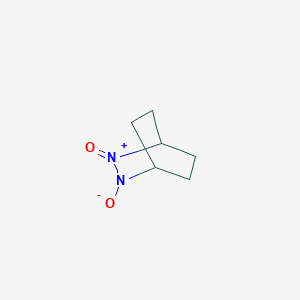
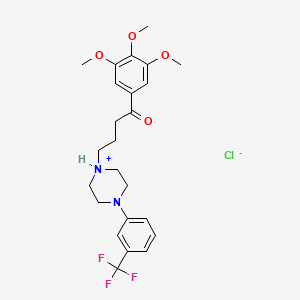
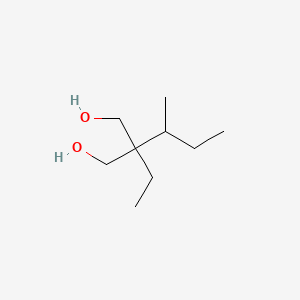
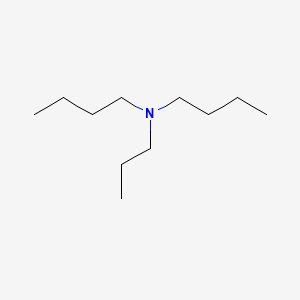
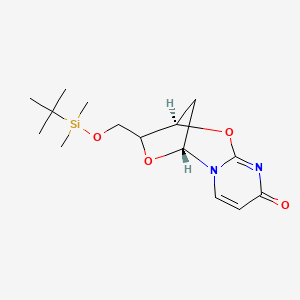

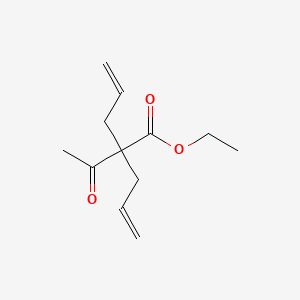
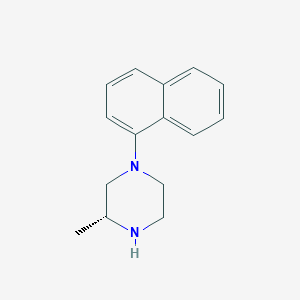
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
